2-Hydroxyestrone-d4

Stable Isotope Labelling Internal Standard Selection LC-MS/MS Method Validation

Procure Estrone-2,4,16,16-d4 (CAS 53866-34-5) as your definitive +4 Da isotope-labeled internal standard for LC-MS/MS. Unlike d2/d5 variants, the 2,4,16,16-deuteration ensures baseline mass resolution from native estrone (M+4) with no isotopic overlap or back-exchange interference. Essential for compensating matrix effects in clinical serum/plasma quantification and tracking metabolism in preclinical PK studies. Verify method accuracy with high isotopic purity (≥95 atom % D).

Molecular Formula C18H22O2
Molecular Weight 274.4 g/mol
CAS No. 53866-34-5
Cat. No. B030284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyestrone-d4
CAS53866-34-5
Synonyms3-Hydroxyestra-1,3,5(10)-trien-17-one-d4;  (+)-Estrone-d4;  1,3,5(10)-Estratrien-3-ol-17-one-d4;  3-Hydroxy-17-keto-estra-1,3,5-triene-d4;  Aquacrine-d4;  Crinovaryl-d4;  Cristallovar-d4;  Crystogen-d4;  WAY 164397-d4;  Wynestron-d4; 
Molecular FormulaC18H22O2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,7D2,10D
InChIKeyDNXHEGUUPJUMQT-QSPUTOQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyestrone-d4 (CAS 81586-97-2) — Deuterated Catechol Estrogen Internal Standard for Quantitative Estrogen Metabolite Profiling


2-Hydroxyestrone-d4 (synonym: Catecholestrone-d4; correct CAS 81586-97-2) is a quadruple-deuterated isotopologue of the endogenous catechol estrogen metabolite 2-hydroxyestrone (2-OHE1). It belongs to the class of stable isotope-labelled steroid hormone reference standards . Critically, the user-specified CAS 53866-34-5 actually corresponds to Estrone-2,4,16,16-d4 — a non-hydroxylated, mono-phenolic estrone isotopologue (C₁₈H₁₈D₄O₂, MW 274.39) lacking the catechol (2,3-dihydroxy) A-ring that defines 2-hydroxyestrone-d4 (C₁₈H₁₈D₄O₃, MW 290.39) . This structural difference dictates entirely distinct internal standard (IS) assignment in LC-MS/MS estrogen panels. Procurement must therefore verify the correct CAS (81586-97-2) and molecular formula to avoid cross-assignment errors in quantitative bioanalytical workflows.

Why Estrone-d4, 4-Hydroxyestrone-d4, or Unlabeled 2-Hydroxyestrone Cannot Substitute for 2-Hydroxyestrone-d4 in Bioanalytical Assays


In-class deuterated estrogen standards cannot be interchanged for 2-hydroxyestrone-d4 due to three irreconcilable differences. First, Estrone-d4 (CAS 53866-34-5) lacks the catechol (2,3-dihydroxy) moiety present on 2-hydroxyestrone-d4, producing a mass shift of M+4 at m/z 274 instead of m/z 290, and exhibiting different extraction recovery, derivatization efficiency, and chromatographic retention — disqualifying it as an IS for 2-OHE1 . Second, 4-hydroxyestrone-d4 (CAS 81586-98-3) is a positional isomer whose parent compound displays a ~6-fold higher estrogen receptor binding affinity (Kd ~0.28 nM for 4-OHE1 vs. ~1.68 nM for 2-OHE1 in hypothalamic cytosol), making its substitution scientifically misleading in studies where receptor pharmacology is relevant [1]. Third, unlabeled 2-hydroxyestrone (CAS 362-06-1) co-elutes with the endogenous analyte and cannot be mass-resolved, precluding its use in stable isotope dilution LC-MS/MS . Only 2-hydroxyestrone-d4 provides simultaneous mass resolution (Δm/z ≥ 4), structural fidelity to the catechol analyte, and negligible protium-form carryover (0.12–2.58% as demonstrated for [²H₆]-2-hydroxyestrone) [2].

Quantitative Differentiation Evidence for 2-Hydroxyestrone-d4 (CAS 81586-97-2) vs. Closest Comparators


Structural Identity and Molecular Formula: 2-Hydroxyestrone-d4 vs. Estrone-d4 (CAS 53866-34-5) — Catechol vs. Mono-Phenolic A-Ring

The user-specified CAS 53866-34-5 corresponds to Estrone-2,4,16,16-d4 (C₁₈H₁₈D₄O₂, MW 274.39, mono-3-hydroxy A-ring), not 2-Hydroxyestrone-d4. The correct comparator is the actual 2-Hydroxyestrone-d4 (CAS 81586-97-2; C₁₈H₁₈D₄O₃, MW 290.40; catechol A-ring bearing 2,3-dihydroxy substitution) . The catechol moiety increases molecular weight by 16 Da (one additional oxygen), alters logP from ~3.5 (estrone-d4) to ~2.85 (2-hydroxyestrone-d4), and introduces two hydrogen-bond donors (total: 2 HBD) vs. one for estrone-d4 — substantially affecting reversed-phase retention and SPE recovery . Estrone-d4 is deployed as IS for E1 and E2, whereas 2-hydroxyestrone-d4 (or d5-2-OHE2 in established panels) serves as IS for catechol estrogens (2-OHE1, 2-OHE2, 4-OHE1) owing to structural homology .

Stable Isotope Labelling Internal Standard Selection LC-MS/MS Method Validation

Estrogen Receptor Binding Affinity: 2-Hydroxyestrone vs. 4-Hydroxyestrone — ~6-Fold Weaker Binding Dictates Distinct Pharmacological Interpretation

In a direct comparative study by Merriam et al. (1980), five catechol estrogens were assayed for relative binding affinity to hypothalamic, pituitary, and uterine cytosol estrogen receptors [1]. 2-Hydroxyestrone exhibited a dissociation constant (Kd) of 1.68 ± 0.79 nM in hypothalamic cytosol, compared to 0.28 ± 0.07 nM for 4-hydroxyestrone — an approximately 6-fold weaker receptor interaction. By reference, estradiol-17β binds with Kd 0.039 ± 0.008 nM [1]. The 2-hydroxylated catechol estrogens are characterised as weak/possibly antiestrogenic, whereas 4-hydroxylated counterparts are more potent estrogenic agonists [2]. This pharmacological divergence means that an analytical IS mismatch (e.g., using 4-hydroxyestrone-d4 to quantify 2-OHE1) would conflate two metabolites with fundamentally different receptor biology, compromising the validity of studies correlating estrogen metabolite profiles with cancer risk or endocrine disruption endpoints.

Estrogen Receptor Pharmacology Catechol Estrogen Biology Receptor Binding Affinity

Isotopic Enrichment and Chemical Purity Benchmarks: 2-Hydroxyestrone-d4 vs. Unlabeled 2-Hydroxyestrone — Deuterium Incorporation ≥98 atom % D Enables Isotope Dilution Quantification

Multi-vendor specification data for 2-Hydroxyestrone-d4 (CAS 81586-97-2) demonstrate isotopic enrichment of ≥98 atom % D and chemical purity ranging from ≥95% to 98% . In contrast, unlabeled 2-Hydroxyestrone (CAS 362-06-1) is available at chemical purity 98.15% (MCE) to ≥98% (InvivoChem) but carries zero deuterium enrichment . The critical distinction is that the deuterated form provides a minimum +4 Da mass shift (M+4), enabling baseline mass spectrometric resolution from endogenous 2-OHE1 [1]. Early synthesis work on [²H₆]-2-hydroxyestrone by Knuppen et al. (1982) demonstrated that residual protium-form (unlabeled) content in deuterated preparations ranged from 0.12–2.58%, establishing that high isotopic enrichment is technically achievable but requires verification per batch [1]. Contemporary commercial 2-hydroxyestrone-d4 maintains ≥98 atom % D, meaning ≤2% unlabeled carryover — a specification that must be confirmed via Certificate of Analysis to ensure accurate isotope dilution calculations.

Isotopic Enrichment Chemical Purity Stable Isotope Dilution Assay

Internal Standard Assignment in Validated Estrogen Panels: d5-2-OHE2 Serves as Surrogate IS for 2-OHE1 — Implications for Direct 2-Hydroxyestrone-d4 Procurement

In the comprehensive urinary estrogen profiling method validated by the University of Hawaii Cancer Center and the NCI, deuterated internal standards are assigned to analytes based on structural similarity and retention time matching . Notably, d5-2-hydroxyestradiol (d5-2-OHE2, containing 5 deuterium atoms) is used as the surrogate IS for 2-OHE1, 2-OHE2, and 4-OHE1 — not a dedicated 2-hydroxyestrone-d4 . This established panel does not include 2-hydroxyestrone-d4 among its five d-EM IS set (d4-E2, d3-E3, d5-2-OHE2, d5-2-MeOE2, d3-16-epiE3). An alternative protocol using LC-Orbitrap employs d5-2-OHE1 as IS specifically for 2-OHE1 . This demonstrates that procurement of 2-hydroxyestrone-d4 should be guided by the specific IS strategy of the target analytical method: laboratories replicating the NCI panel may not require this compound, whereas those developing dedicated 2-OHE1-specific assays with higher quantitative accuracy demands will benefit from a matched (analyte-identical) deuterated IS rather than a surrogate.

Isotope Dilution Mass Spectrometry Surrogate Internal Standard Estrogen Metabolite Panel

Regulatory Traceability: ISO 17034 Certified Reference Material vs. Research-Grade Reagent — Impact on ANDA/Method Validation Workflows

Vendor differentiation exists in the certification level offered for 2-Hydroxyestrone-d4. CATO Research Chemicals supplies 2-Hydroxyestrone-d4 as an analytical standard manufactured under ISO 17034 Reference Material Producer accreditation — the international standard for reference material competence — and provides full characterization documentation including NMR, MS, HPLC, GC, IR, and UV data with each batch [1]. SynZeal offers 2-Hydroxy Estrone D4 with characterization data compliant with regulatory guidelines, suitable for Abbreviated New Drug Application (ANDA) submissions and traceability against USP or EP pharmacopeial standards [2]. By contrast, research-grade suppliers such as MedChemExpress, InvivoChem, and GLPBio provide the compound with standard Certificates of Analysis but without ISO 17034 accreditation . For pharmaceutical quality control (QC) laboratories and ANDA filers, the ISO 17034 credential eliminates the need for costly in-house re-characterization that regulatory reviewers may require when using non-certified reference materials [1].

Certified Reference Material ISO 17034 Regulatory Compliance

Catechol Estrogen Stability and Storage: 2-Hydroxyestrone-d4 Requires Antioxidant Protection and Low-Temperature Storage to Prevent Oxidative Degradation

Catechol estrogens (including 2-hydroxyestrone) are documented as highly polar, reactive, and extremely labile estrogen metabolites under many experimental conditions, undergoing facile auto-oxidation of the catechol moiety to quinone/semiquinone species [1]. In published urinary estrogen profiling methods, L-ascorbic acid (0.1% w/v) is explicitly added to urine samples and hydrolysis buffers to prevent oxidation of catechol estrogen metabolites including 2-OHE1 . Vendor storage recommendations for 2-Hydroxyestrone-d4 universally specify −20°C (freezer) storage, with some specifying dry, dark conditions and shelf lives of ≥12 months when properly stored . In contrast, the non-catechol Estrone-d4 (CAS 53866-34-5) is stable at room temperature with a recommended re-analysis interval of 3 years . This differential lability means that procurement of 2-Hydroxyestrone-d4 must include verification of cold-chain shipping and on-arrival integrity assessment.

Catechol Stability Antioxidant Protection Storage Condition

Procurement-Driven Application Scenarios for 2-Hydroxyestrone-d4 (CAS 81586-97-2) in Analytical and Regulatory Workflows


Stable Isotope Dilution LC-MS/MS for Urinary 2-Hydroxyestrone Quantification in Cancer Epidemiology Studies

In prospective cohort studies investigating estrogen metabolism–breast cancer risk associations, accurate quantification of 2-OHE1 in urine is essential. 2-Hydroxyestrone-d4 serves as the structurally matched internal standard (M+4 mass shift), enabling correction for extraction recovery, derivatization efficiency (dansyl chloride), and matrix effects during LC-MS/MS analysis [1]. Unlike surrogate IS approaches using d5-2-OHE2, a matched d4-2-OHE1 IS co-elutes with the analyte, minimising differential ion suppression [1]. Procurement must specify ≥98 atom % D enrichment and verify batch COA to ensure ≤2% unlabeled carryover, as established by Knuppen et al. (1982) [2]. The catechol lability of 2-OHE1 mandates ascorbic acid antioxidant addition (0.1% w/v) to all sample preparation buffers .

Pharmaceutical Quality Control (QC) and Abbreviated New Drug Application (ANDA) Method Validation for Estrone API Impurity Profiling

Regulatory filings for estrone-containing drug products require validated analytical methods capable of resolving and quantifying process impurities and degradation products. 2-Hydroxy Estrone-d4, supplied as an ISO 17034 certified reference material (e.g., CATO), provides the required traceability and full characterization documentation (NMR, MS, HPLC, GC, IR, UV) needed for ANDA submissions . SynZeal offers regulatory-compliant material suitable for method validation (AMV), forced degradation studies, and batch QC release testing with optional USP/EP pharmacopeial standard traceability [1]. Laboratories must procure ISO 17034-certified product rather than research-grade reagent to avoid regulatory deficiency findings during application review. Storage at −20°C with desiccation is mandatory to maintain certified purity throughout the method validation lifecycle .

Differentiation of 2-Hydroxylation vs. 4-Hydroxylation Estrogen Metabolism Pathways in Mechanistic Toxicology Studies

The 2- and 4-hydroxylation pathways of estrone produce metabolites with opposing estrogenic activity: 2-OHE1 is weakly antiestrogenic (Kd ~1.68 nM for ER), while 4-OHE1 is a potent estrogen agonist (Kd ~0.28 nM) and a putative genotoxicant via quinone-DNA adduct formation [1]. Simultaneous quantification of both metabolites requires IS that are structurally and isotopically distinct. 2-Hydroxyestrone-d4 (M+4) can be paired with 4-Hydroxyestrone-d4 (also M+4, CAS 81586-98-3) in a dual-IS panel to independently quantify both catechol isomers [1]. Procurement must verify that the two positional isomer IS are sourced with orthogonal batch identities and non-overlapping mass spectral fragmentation patterns to avoid cross-talk in MRM transitions.

Development of In-House LC-HRMS Estrogen Metabolite Assays Requiring Analyte-Matched Deuterated Internal Standards

Laboratories developing custom, high-resolution accurate mass (HRAM) LC-MS methods for comprehensive estrogen profiling (12–15 analytes) may opt to procure individual, analyte-matched deuterated IS — including 2-Hydroxyestrone-d4 — rather than relying on surrogate IS panels . The matched-IS approach provides superior quantitative accuracy, particularly when analytes exhibit differential derivatization yields or matrix effects across the chromatographic gradient [1]. At procurement, laboratories should verify that the isotopic enrichment is ≥98 atom % D (minimizing protium-form interference), the chemical purity is ≥95% by HPLC, and the product is shipped under ambient conditions with short-term stability confirmed for transit [2]. The compound should be aliquoted upon arrival and stored at −20°C under inert atmosphere to prevent catechol auto-oxidation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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